molecular formula C8H4O3<br>C6H4(CO)2O<br>C8H4O3 B115101 Phthalic anhydride CAS No. 85-44-9

Phthalic anhydride

Cat. No. B115101
CAS RN: 85-44-9
M. Wt: 148.11 g/mol
InChI Key: LGRFSURHDFAFJT-UHFFFAOYSA-N
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Description

Phthalic anhydride is an organic compound with the formula C6H4(CO)2O. It is the anhydride of phthalic acid and is a principal commercial form of phthalic acid. It was the first anhydride of a dicarboxylic acid to be used commercially . This white solid is an important industrial chemical, especially for the large-scale production of plasticizers for plastics .


Synthesis Analysis

Phthalic anhydride was first reported in 1836 by Auguste Laurent. Early procedures involved liquid-phase mercury-catalyzed oxidation of naphthalene . The modern industrial variant process instead uses vanadium pentoxide (V2O5) as the catalyst in a gas-phase reaction with naphthalene using molecular oxygen .


Molecular Structure Analysis

Phthalic anhydride has a molecular weight of 148.1156 . The PHTHALIC ANHYDRIDE molecule contains a total of 16 bonds. There are 12 non-H bonds, 8 multiple bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 2 esters (aromatic), and 1 anhydride .


Chemical Reactions Analysis

Phthalic anhydride can undergo hydrolysis in the presence of water or alcohols, forming phthalic acid . It can also react with amines to form amides .


Physical And Chemical Properties Analysis

Phthalic anhydride is a white solid scaly crystalline powder or white needle-like crystals with a melting point of 131 to 134°C, a boiling point of 284 to 295°C, and a relative density of 1.53 .

Scientific Research Applications

In the environmental sector, phthalic anhydride's oxidation in water has been investigated using the photo-Fenton process. This method effectively mineralizes phthalic anhydride in aqueous solutions, achieving a high degree of purification (Trabelsi-Souissi, Oturan, Bellakhal, & Oturan, 2011). Moreover, phthalic anhydride is studied for its potential production from renewable resources like corn stover, aiming to develop more sustainable manufacturing processes (Giarola, Romain, Williams, Hallett, & Shah, 2016).

In terms of occupational health, the effects of long-term exposure to phthalic anhydride in industrial settings have been examined, revealing a significant impact on workers' immune systems (Dianova & Dolgikh, 2021). Additionally, research into phthalic anhydride's role as a catalyst in various chemical processes has been conducted, emphasizing its importance in the production of alkyd resins and unsaturated polyester resins (Ming, 2007).

Phthalic anhydride also plays a role in organic synthesis, particularly in the synthesis of polycyclic compounds using its partially hydrogenated derivatives (Iordache et al., 2002). Furthermore, it has been identified as a potential component in anti-cancer drugs, with specific derivatives showing cytotoxic effects on human carcinoma cell lines (Kok et al., 2008).

Safety And Hazards

Phthalic anhydride is considered to be toxic, particularly if it is inhaled or ingested. Inhaling phthalic anhydride can cause irritation and damage to the respiratory system, including coughing, wheezing, and shortness of breath. It can also cause skin and eye irritation upon contact .

properties

IUPAC Name

2-benzofuran-1,3-dione
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InChI

InChI=1S/C8H4O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H
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InChI Key

LGRFSURHDFAFJT-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC2=O
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Molecular Formula

C8H4O3, Array
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DSSTOX Substance ID

DTXSID2021159
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Molecular Weight

148.11 g/mol
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Physical Description

Phthalic anhydride appears as a colorless to white lustrous solid in the form of needles with a mild distinctive odor. Moderately toxic by inhalation or ingestion and a skin irritant. Melting point 64 °F Flash point 305 °F. Forms a corrosive solution when mixed with water. Used in the manufacture of materials such as artificial resins., Dry Powder; Dry Powder, Other Solid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White solid (flake) or a clear, colorless, mobile liquid (molten) with a characteristic, acrid odor; [NIOSH], WHITE LUSTROUS CRYSTALS WITH CHARACTERISTIC ODOUR., A colorless to white lustrous solid in the form of needles with a mild distinctive odor., White solid (flake) or a clear, colorless, mobile liquid (molten) with a characteristic, acrid odor.
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Boiling Point

563 °F at 760 mmHg (sublimes) (NTP, 1992), 285.3 °C, Sublimes below the boiling point, 284 °C (sublimes), 563 °F
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Flash Point

305 °F (NTP, 1992), 305 °F (152 °C) (Closed cup), 329 °F (Open cup); 305 °F (Closed cup), 152 °C c.c., 305 °F
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Solubility

Decomposes (NTP, 1992), In water, 6,000 mg/L at 25 °C, In water, 6,200 mg/L at 26 °C; 5,964 mg/L at room temperature, In water, 6,200 to 6,400 mg/L at 20-25 °C, In water, 16,400 mg/L including rapid hydrolysis to phthalic acid, For more Solubility (Complete) data for PHTHALIC ANHYDRIDE (7 total), please visit the HSDB record page., Solubility in water: slow reaction, 0.6%
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Density

1.2 at 275 °F 1.53 at 20 °C (solid) (USCG, 1999) - Denser than water; will sink, 1.20 (molten); 1.53 (flake), 1.53 g/cm³, 1.53 at 68 °F, 1.53 (Flake) 1.20 (Molten)
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Vapor Density

5.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.6 (Air = 1), Relative vapor density (air = 1): 5.1, 5.1
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Vapor Pressure

0.0002 mmHg at 68 °F ; 0.001 mmHg at 86 °F (NTP, 1992), 0.000517 [mmHg], 5.17X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C:, 0.0015 mmHg
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Impurities

The most troublesome impurity is phthalide (1(3)-isobenzofuranone), which is structurally similar to phthalic anhydride., Impure phthalic anhydride may contain small amt of maleic anhydride & traces of naphthoquinone, which might augment irritant action.
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Product Name

Phthalic anhydride

Color/Form

White, lustrous needles, Colorless needles; monoclinic or rhombic prisms, White needles from alcohol and benzene, White solid (flake) or a clear colorless liquid (molten)

CAS RN

85-44-9
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Melting Point

267.4 °F (NTP, 1992), 131.4 °C, 131 °C, 267.4 °F, 267 °F
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Synthesis routes and methods I

Procedure details

As an example, reference is made to the production of phthalic anhydride with acetic acid as solvent. During oxidation of o-xylene as feedstock, phthalic acid and phthalic anhydride are obtained as products in the liquid-phase reactor. Therefore, not only the binary crystallization curves of phthalic acid in acetic acid or phthalic anhydride in acetic acid are used, but also those of the ternary system phthalic acid/phthalic anhydride/in acetic acid. By using the process of the invention, phthalic acid and phthalic anhydride are obtained as pure solid products. The acetic acid obtained as byproduct is recirculated into the reactor as solvent.
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Synthesis routes and methods II

Procedure details

A mixture of 2.32 parts of maleic acid, 2.23 parts of N-phenyl phthalimide and 20 parts of water is heated under sealed conditions for 2 hours at 180° C. The reaction mixture is then allowed to cool to ambient conditions and distilled under vacuum. Maleic anhydride is initially recovered followed by phthalic anhydride and N-phtnyl maleimide. There is obtained a yield of 16% by weight of phthalic anhydride and 14.1% by weight of N-phenylmaleimide.
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Synthesis routes and methods III

Procedure details

A reaction flask was charged with 1.97 g of 4-chlorotetrahydrophthalic anhydride and 0.98 g of activated carbon (DARCO KB-60). 1,2,4-trichlorobenzene (15 mL) was added and the reaction heated to 190° C. Analysis of the reaction mixture showed the formation of 4-chlorophthalic anhydride, with no phthalic anhydride formed at all.
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Synthesis routes and methods IV

Procedure details

Decarboxylation is not always a predictable reaction. For example, A. S. Sultanov, J. Gen. Chem. (USSR) 16 1835 (1946) as abstracted in CA 41:6223(e) discloses that salicylic acid may be decarboxylated by autoclaving the acid in the presence of copper bronze and benzene at 170° C. The acid alone decarboxylates at 205° C., while in the presence of aniline decarboxylation begins at 170° C. In the case of salicylic acid, aniline and copper bronze seem to be equal in catalytic ability. On the other hand, when phthalic acid is heated in aniline at 180° C., decarboxylation does not occur and instead phthalic anhydride is produced. Heating phthalic anhydride with copper bronze in chloroform at 180° C. gave a 22% yield of benzoic acid. Phthalic acid was found to decarboxylate to yield benzoic acid merely by heating in water at 235° C.
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Synthesis routes and methods V

Procedure details

Examples of reactions which can be carried out particularly expediently in the reactors according to the invention are, without this listing being exhaustive: dehydrogenations, for example, of cyclohexylidene-aniline to give diphenylamine and of cyclohexenyl-cyclohexanone to give o-phenylphenol; hydrogenations, for example, of nitrobenzene to give aniline and of phenol to give cyclohexanone; oxidative alcohol dehydrogenations, for example, of 3-methyl-3-buten-1-ol to give 3-methyl-2-buten-1-al; selective oxidations of hydrocarbons, for example, of n-butane to give maleic anhydride, of oxylene to give phthalic anhydride and of propene to give acrolein or acrylic acid and alkylations and halogenations.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phthalic anhydride
Reactant of Route 2
Reactant of Route 2
Phthalic anhydride
Reactant of Route 3
Phthalic anhydride
Reactant of Route 4
Phthalic anhydride
Reactant of Route 5
Phthalic anhydride
Reactant of Route 6
Reactant of Route 6
Phthalic anhydride

Citations

For This Compound
49,300
Citations
MS Wainwright, NR Foster - Catalysis Reviews—Science and …, 1979 - Taylor & Francis
… They postulated a complex reaction network in which phthalic anhydride is formed via intermediates o-methyl benzyl alcohol, o-tolualdehyde, o-toluic acid, and phthalide. Their …
Number of citations: 358 www.tandfonline.com
V Nikolov, D Klissurski, A Anastasov - Catalysis Reviews, 1991 - Taylor & Francis
… The oxidation of o-xylene to phthalic anhydride is a complex reaction which … to phthalic anhydride is more complicated (Table 1). The main method of preparation of phthalic anhydride is …
Number of citations: 190 www.tandfonline.com
RB Bates, RS Cutler - Acta Crystallographica Section B: Structural …, 1977 - scripts.iucr.org
… Crystals of phthalic anhydride ob- tained by sublimation were suitable for X-ray analysis. A crystal, 0.3 x 0.4 x 1.0 mm, mounted along e, was used for recording crystal data and …
Number of citations: 36 scripts.iucr.org
PK Saini, C Romain, Y Zhu, CK Williams - Polymer Chemistry, 2014 - pubs.rsc.org
Two new homogeneous dinuclear catalysts for the ring-opening copolymerization of phthalic anhydride (PA)/cyclohexene oxide (CHO) and the terpolymerization of phthalic anhydride (…
Number of citations: 152 pubs.rsc.org
E Mahmoud, DA Watson, RF Lobo - Green Chemistry, 2014 - pubs.rsc.org
… A route to renewable phthalic anhydride (2-benzofuran-1,3-… anhydride were converted to phthalic anhydride in two reaction … to phthalic anhydride (87% selectivity to phthalic anhydride …
Number of citations: 135 pubs.rsc.org
CR Dias, MF Portela, GC Bond - Catalysis Reviews, 1997 - Taylor & Francis
… main processes for producing phthalic anhydride, is updated and … is thought to cause lower selectivity to phthalic anhydride. … leading to maleic and phthalic anhydride are competitive. A …
Number of citations: 44 www.tandfonline.com
B Steinmann - Journal of applied polymer science, 1990 - Wiley Online Library
… A-diglycidyl ether (BADGE) with phthalic anhydride (PSA). As … The reaction of phenyl glycidyl ether with phthalic anhydride … The reaction of the diepoxide BADGE with phthalic anhydride …
Number of citations: 32 onlinelibrary.wiley.com
DA Basketter, I Kimber - Journal of immunotoxicology, 2016 - Taylor & Francis
… In the present article, phthalic anhydride is used as an exemplar, since it displays … phthalic anhydride suggests that it only causes immediate type allergy. Chemically, phthalic anhydride …
Number of citations: 16 www.tandfonline.com
GC Bond - Journal of Catalysis, 1989 - Elsevier
… A mechanism is proposed for the selective oxidation of o-xylene to phthalic anhydride … The five-membered ring products (phthalide, phthalic anhydride) may arise by dehydration …
Number of citations: 83 www.sciencedirect.com
RH Kienle, AG Hovey - Journal of the American Chemical Society, 1929 - ACS Publications
… and phthalic anhydride was reported by Watson Smith.2 Between 1910 and 1915, M. J. … general reaction, substituting other alcohols and acids for glycerol and phthalic anhydride, …
Number of citations: 143 pubs.acs.org

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